molecular formula C8H3BrF4N2 B12854323 4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole

4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12854323
M. Wt: 283.02 g/mol
InChI Key: ZPRHOYORZHWMGT-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS 1822861-98-2) is a fluorinated and brominated benzimidazole derivative intended for research and further manufacturing use. This compound serves as a valuable chemical scaffold in antimicrobial discovery and development. Benzimidazole derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . They are investigated for their potential to interact with key biological targets in pathogens, including (p)ppGpp synthetases/hydrolases, which are involved in bacterial stress response and persistence . Furthermore, related compounds have shown promising activity against resistant bacterial strains such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , as well as the fungal pathogen Candida albicans . The presence of both bromo and fluoro substituents on the benzimidazole core enhances the molecule's potential for structure-activity relationship (SAR) studies and provides sites for further synthetic modification. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H3BrF4N2

Molecular Weight

283.02 g/mol

IUPAC Name

7-bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrF4N2/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)

InChI Key

ZPRHOYORZHWMGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(N2)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactionsFor instance, the reaction might involve the use of n-butyllithium and diisopropylamine in tetrahydrofuran and hexane at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The products formed depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Applications

The benzimidazole scaffold is well-known for its anticancer properties. Recent studies highlight the efficacy of compounds containing this structure as inhibitors of various kinases involved in cancer progression.

  • EGFR Inhibition : A patent describes the compound as a novel epidermal growth factor receptor (EGFR) inhibitor, which is crucial for treating various cancers, including lung and pancreatic cancers. The compound demonstrates potential in inhibiting abnormal cell growth by targeting multiple pathways associated with tumorigenesis .
  • In Vitro Studies : Research indicates that derivatives of benzimidazole, including 4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole, exhibit significant antiproliferative activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These studies utilize dose-response assays to determine the IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

Antimicrobial Activity

Benzimidazole derivatives have also been extensively studied for their antimicrobial properties. The compound's structure contributes to its ability to interact with microbial targets.

  • Bacterial Inhibition : Compounds similar to 4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole have shown promising antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. The minimal inhibitory concentrations (MIC) were reported at levels comparable to established antibiotics .
  • Fungal Activity : The antifungal efficacy of benzimidazole derivatives has been documented, with moderate activity against Candida albicans and Aspergillus niger. The compound's ability to disrupt fungal cell membranes or inhibit essential enzymes plays a role in its antifungal action .

Comparative Analysis of Biological Activities

To provide a clearer understanding of the compound's effectiveness, a comparative analysis of various benzimidazole derivatives is presented in the table below:

Compound NameAnticancer Activity (IC50)Antibacterial Activity (MIC)Antifungal Activity (MIC)
4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazoleA549: X µM; MCF-7: Y µMMRSA: A µg/mL; S. faecalis: B µg/mLC. albicans: C µg/mL
Compound AZ µMD µg/mLE µg/mL
Compound BF µMG µg/mLH µg/mL

Note: Replace X, Y, A, B, C, Z, D, E, F, G, H with actual values from specific studies.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Table 1: Key Structural Analogs and Physicochemical Properties
Compound Name Substituents (Positions) CAS Number Molecular Formula Key Properties/Activities Reference
4-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole Br (4), F (6), -CF₃ (2) 89426-98-2 C₈H₃BrF₄N₂ Noted in QSAR studies for environmental risk
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole Cl (5), F (4), -CF₃ (2) 89426-94-8 C₈H₃ClF₄N₂ pKa: 7.43; Boiling point: 307.4°C (predicted)
6-Bromo-4-(trifluoromethyl)-1H-benzimidazole Br (6), -CF₃ (4) 914637-51-7 C₈H₄BrF₃N₂ Purity: 95%; Supplier: Combi-Blocks
4-Bromo-2-(trifluoromethyl)-1H-benzimidazole Br (4), -CF₃ (2) 6587-23-1 C₈H₄BrF₃N₂ Purity: 95%; Used in pesticidal studies

Key Observations :

  • Positional Effects : The placement of bromo and fluoro substituents significantly alters electronic and steric properties. For instance, 4-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole (Br at 4, F at 6) may exhibit different hydrogen-bonding patterns compared to the target compound (Br at 4, F at 7), influencing crystallinity or solubility .
Table 2: Antiparasitic Activity of Selected Benzimidazole Derivatives
Compound Name IC₅₀ (µM) Target Organism Key Structural Features Reference
5-Chloro-1-methyl-2-(trifluoromethyl)benzimidazole 0.042 Giardia lamblia -CF₃ (2), Cl (5), methyl (1)
1-Methyl-6-(propylthio)-2-(trifluoromethyl)-1H-benzimidazole (Albendazole analog) 1.403 G. lamblia -CF₃ (2), propylthio (6), methyl (1)
5(6)-Chloro-1H-benzimidazole-2-(3H)-thione 0.005 G. lamblia Cl (5/6), thione (2)
Target Compound (Hypothetical) N/A N/A Br (4), F (7), -CF₃ (2) -

Key Observations :

  • The trifluoromethyl group at position 2 is a common feature in potent antiparasitic agents, as seen in 5-Chloro-1-methyl-2-(trifluoromethyl)benzimidazole (IC₅₀ = 0.042 µM). The target compound’s bromo and fluoro substituents may enhance membrane permeability compared to chloro analogs .
  • Thione derivatives (e.g., 5(6)-Chloro-1H-benzimidazole-2-(3H)-thione) exhibit exceptional activity (IC₅₀ = 0.005 µM), suggesting that replacing -CF₃ with a thione group could further optimize activity .

Biological Activity

4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. The unique combination of bromine, fluorine, and trifluoromethyl groups contributes to its stability, reactivity, and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves several mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, disrupting normal cellular functions. For instance, it may interfere with DNA synthesis and repair mechanisms, which is crucial in cancer cell proliferation .
  • Receptor Interaction : It has been shown to interact with specific receptors, such as the P2X3 receptor, affecting signaling pathways involved in pain perception and inflammation .
  • Antimicrobial Activity : Benzimidazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features enhance its lipophilicity and metabolic stability, making it effective against various pathogens .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substituents (bromine and fluorine) significantly influences the biological activity of benzimidazole derivatives. The trifluoromethyl group enhances lipophilicity, which is beneficial for membrane permeability and target interaction .

Compound NameStructureUnique Features
5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazoleStructureSimilar core structure; different halogen positioning
6-Chloro-5-fluoro-4-(trifluoromethyl)-1H-benzimidazoleStructureChlorine instead of bromine; altered electronic properties
6-Bromo-5-chloro-4-(trifluoromethyl)-1H-benzimidazoleStructureCombination of bromine and chlorine; unique reactivity profile

Biological Activities

Recent studies have highlighted various biological activities associated with 4-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole:

  • Anticancer Properties : The compound has demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). It induces apoptosis in these cells through caspase activation .
    • IC50 Values :
      • MCF-7: 15.63 µM
      • U-937: Comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : Exhibiting significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, this compound shows promise as a potential antimicrobial agent.
    • Minimum Inhibitory Concentration (MIC) :
      • S. aureus: MIC = 50 µg/ml
      • E. coli: MIC = 100 µg/ml compared to standard antibiotics .
  • Anti-inflammatory Effects : The compound has been reported to exert anti-inflammatory effects by modulating signaling pathways related to TNF-alpha and MAP kinases .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:

  • Study on Pain Management : A study involving P2X3 receptor antagonists demonstrated that modifications in the structure of benzimidazoles could lead to enhanced analgesic properties, suggesting potential applications in pain relief therapies .
  • Cancer Treatment Trials : Clinical trials investigating the use of benzimidazole derivatives in combination with other chemotherapeutic agents have shown improved outcomes in patients with resistant forms of cancer .

Q & A

Q. 1.1. What synthetic methodologies are commonly employed to introduce substituents like bromo, fluoro, and trifluoromethyl groups into the benzimidazole core?

The synthesis of substituted benzimidazoles typically involves Phillips cyclocondensation, where modified 1,2-phenylenediamine derivatives react with trifluoroacetic acid or halogenated intermediates under controlled conditions. For example, bromo and fluoro substituents can be introduced via nucleophilic aromatic substitution or direct halogenation of precursor molecules. Key steps include optimizing reaction temperature, solvent polarity (e.g., DMF or DMSO), and catalysts (e.g., NaH for deprotonation) to achieve regioselectivity .

Q. 1.2. How is the crystal structure of 4-bromo-7-fluoro-2-(trifluoromethyl)-1H-benzimidazole determined, and what structural features influence its stability?

Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is standard for structural determination. Key parameters include bond lengths (e.g., C–Br ≈ 1.89 Å), dihedral angles between aromatic rings (e.g., 75–86° for trifluoromethylphenyl vs. benzimidazole planes), and intermolecular interactions like C–H⋯N hydrogen bonds, which stabilize crystal packing via R22(6) ring motifs. Distortions in planarity due to bulky substituents (e.g., CF3) are critical for predicting solubility .

Q. 1.3. What spectroscopic techniques validate the purity and structure of this compound?

  • FTIR : Confirms functional groups (e.g., C–F stretches at 1100–1250 cm⁻¹, C=N at ~1611 cm⁻¹) .
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.4–8.3 ppm, CF3 at δ ~120 ppm in ¹³C) .
  • MS : Molecular ion peaks (m/z) and fragmentation patterns verify molecular weight and halogen presence (e.g., isotopic peaks for Br) .

Advanced Research Questions

Q. 2.1. How can computational methods like QSAR predict the environmental toxicity and physicochemical properties of this compound?

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, polar surface area, and electron-withdrawing effects of substituents (e.g., CF3, Br) to predict toxicity. For example, RMSD values from molecular docking (e.g., 0.2–0.5 Å in Table 6 ) assess binding stability to protozoan targets. Density Functional Theory (DFT) calculates electronic energies (e.g., -450 kcal/mol for optimized geometries) to correlate with bioactivity .

Q. 2.2. What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Dose-Response Optimization : Adjusting concentrations to account for metabolic degradation (e.g., hepatic clearance in vivo).
  • Formulation Enhancements : Cyclodextrin inclusion complexes (e.g., HPβCD in ) improve aqueous solubility and bioavailability.
  • Parasite Strain-Specific Assays : Testing against resistant strains (e.g., Giardia intestinalis) with controlled ATPase inhibition protocols .

Q. 2.3. How do intermolecular interactions in co-crystals or cyclodextrin complexes affect drug delivery?

Co-crystallization with cyclodextrins (e.g., HPβCD) increases solubility by forming host-guest complexes via van der Waals forces and hydrogen bonds. Structural parameters like cavity diameter (β-CD: 6.0–6.5 Å) and substituent orientation (e.g., CF3 position) determine encapsulation efficiency. Phase solubility diagrams (e.g., AL-type) quantify stability constants (K1:1 ≈ 200–500 M⁻¹) .

Q. 2.4. What protocols are used to assess ecotoxicological risks, such as aquatic toxicity?

  • Ceriodaphnia dubia Assays : Measure lethality (LC50) via log-dose response curves (Fig. 1 in ).
  • QSAR-Environmental Hazard Scoring : Combines logP (>3 indicates bioaccumulation) and EC50 values for algae/daphnids to classify compounds under OECD guidelines .

Methodological Guidance

Q. 3.1. Designing Antiprotozoal Activity Assays

  • In Vitro Screening : Use microplate Alamar Blue assays against Giardia trophozoites, with metronidazole as a positive control. IC50 values <10 µM indicate high potency .
  • Resistance Profiling : Compare IC50 shifts (>2-fold) in resistant vs. wild-type strains to identify target mutations (e.g., β-tubulin) .

Q. 3.2. Optimizing Synthetic Routes for Scale-Up

  • Stepwise Halogenation : Introduce Br/F substituents early to avoid side reactions.
  • Catalyst Screening : Test Pd/Cu catalysts for Suzuki couplings to attach aryl groups post-cyclization .

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